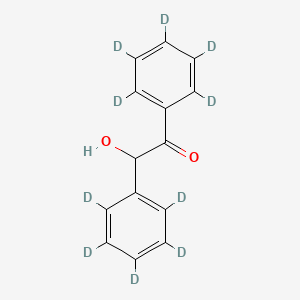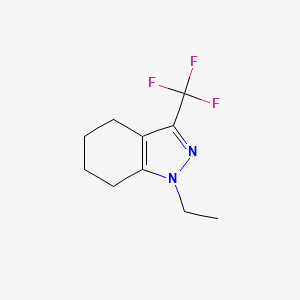
(R)-双(3,5-双(三氟甲基)苯基)(吡咯烷-2-基)甲醇
描述
(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C21H15F12NO and its molecular weight is 525.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
全氟烷基化吡啶化烯烃
该化合物已用于全氟烷基化吡啶化烯烃 . 该过程涉及在原位将 Rf 自由基加成到烯烃上,以及由此产生的烷基自由基和 4-氰基吡啶-硼基自由基的选择性交叉偶联。 该方法表现出广泛的底物范围和良好的官能团相容性 .
药物发现
吡咯烷环是该化合物的一部分,被药物化学家广泛用于获得用于治疗人类疾病的化合物 . 由于 sp3 杂化,对分子立体化学的贡献以及由于环的非平面性而导致的三维 (3D) 覆盖范围增加,人们对这种饱和支架的极大兴趣得到了增强,从而可以有效地探索药效团空间 .
生物活性化合物的合成
吡咯烷环也用于生物活性化合物的合成 . 例如,由于与对映异构体 (S,S)-9 (hGRP40 0.49 µM 和 mGRP40 2.4 µM) 不同的结合模式,对映体纯 (R,R)-9 衍生物在人 GRP40 (hGRP40, 0.11 µM) 和鼠 GRP40 (mGRP40, 0.054 µM) 中均显示出完全的激动作用,此外在降低葡萄糖方面还具有更好的体内特性 .
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol involves the homolysis of Rf X (X = Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2. This is followed by the sequential addition of Rf radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals .
生化分析
Biochemical Properties
®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can engage in hydrophobic interactions with amino acid residues in enzyme active sites, potentially altering enzyme function . Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins, making it a potent modulator of biochemical pathways .
Cellular Effects
The effects of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling proteins, thereby affecting downstream cellular responses . Furthermore, it can alter gene expression by binding to transcription factors or other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . The trifluoromethyl groups can enhance the compound’s binding affinity to proteins, thereby modulating their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can influence cellular function . The compound can affect metabolic flux and metabolite levels, thereby modulating biochemical pathways and cellular processes .
Transport and Distribution
The transport and distribution of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPGQOGEYWAKW-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F12NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165405 | |
| Record name | (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948595-00-4 | |
| Record name | (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948595-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)






![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)






